molecular formula C8H8N2O2 B13667599 4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13667599
M. Wt: 164.16 g/mol
InChI Key: YJLGSSYCEPFCBY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-1H-benzo[d]imidazol-2(3H)-one.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-(hydroxymethyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H8N2O2/c11-4-5-2-1-3-6-7(5)10-8(12)9-6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

YJLGSSYCEPFCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)CO

Origin of Product

United States

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